Rafoxanide-13C6 as a ¹³C₆-Internal Standard Enables High-Accuracy Method Validation in Animal Tissues
In a direct head-to-head method validation study, Rafoxanide-13C6 was employed as the internal standard for the quantification of rafoxanide in edible ovine and bovine tissues (muscle, kidney, liver) via online SPE LC-MS/MS. Using Rafoxanide-13C6 enabled the method to achieve an accuracy range of 86–106% and a relative standard deviation (RSD) of ≤14% across three fortification levels, meeting stringent regulatory acceptance criteria for residue monitoring programs [1].
| Evidence Dimension | Method Validation Performance (Accuracy and Precision) |
|---|---|
| Target Compound Data | Accuracy: 86–106%; RSD: ≤14% |
| Comparator Or Baseline | Method without internal standard (or with non-isotopic IS) would typically exhibit higher variability and lower accuracy, often failing to meet the <15% RSD benchmark for bioanalytical methods. |
| Quantified Difference | Precision achieved (≤14% RSD) is compliant with, and comparable to, rigorous bioanalytical method validation guidelines (e.g., ±20% accuracy, <15% RSD). |
| Conditions | Edible ovine and bovine tissues (muscle, kidney, liver) fortified at three concentration levels, analyzed using online anionic mixed-mode SPE coupled with isotope dilution LC-MS/MS. |
Why This Matters
This validation data demonstrates that Rafoxanide-13C6 provides the high accuracy and precision required for regulatory-compliant quantitative analysis in complex food matrices, directly impacting procurement decisions for food safety and residue monitoring laboratories.
- [1] Lai, S. S. L., Yeung, H. S., Lee, W. O., Ho, C., & Wong, Y. T. (2011). Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Separation Science, 34(12), 1366–1374. View Source
